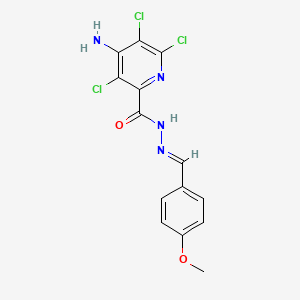

![molecular formula C15H10Cl2FN3O2 B5608029 N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide CAS No. 352645-05-7](/img/structure/B5608029.png)

N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide, also known as DCFH-DA, is a fluorescent probe commonly used in scientific research to detect intracellular reactive oxygen species (ROS) levels. This compound is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.

Mecanismo De Acción

N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is a non-fluorescent compound that is converted to DCF by intracellular ROS. The mechanism of action involves the oxidation of DCFH by ROS to produce DCF, which is highly fluorescent. The fluorescence intensity of DCF is proportional to the intracellular ROS levels, making this compound an excellent tool for measuring oxidative stress in cells and tissues.

Biochemical and Physiological Effects

This compound has been extensively studied for its biochemical and physiological effects. It has been shown to be a reliable and sensitive indicator of intracellular ROS levels in a wide variety of cell types and tissues. This compound has also been used to study the effects of various compounds on intracellular ROS levels, including antioxidants and pro-oxidants.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide has several advantages for lab experiments. It is a reliable and sensitive indicator of intracellular ROS levels, and it can be used in a wide variety of cell types and tissues. This compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using this compound. It is susceptible to interference from other fluorescent compounds, and its fluorescence can be affected by changes in pH and temperature. Additionally, this compound is not specific to any particular ROS species and can detect a wide range of ROS.

Direcciones Futuras

There are several future directions for research involving N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide. One area of research is the development of more specific and sensitive fluorescent probes for detecting intracellular ROS levels. Another area of research is the use of this compound in in vivo studies to measure oxidative stress in animal models. Additionally, this compound could be used in combination with other probes to study the effects of ROS on various cellular processes. Finally, this compound could be used to study the effects of various compounds on intracellular ROS levels in disease states, such as cancer and neurodegenerative diseases.

Métodos De Síntesis

The synthesis of N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl acetoacetate to produce 3,4-dichlorophenyl-2-oxo-2H-chromene-3-carboxylate. This intermediate is then reacted with hydrazine hydrate to produce N-(3,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide. Finally, the compound is reacted with 4-fluorobenzaldehyde to produce the final product, this compound.

Aplicaciones Científicas De Investigación

N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide is widely used in scientific research as a fluorescent probe to detect intracellular ROS levels. ROS are highly reactive molecules that can cause damage to cells and tissues, and their levels are tightly regulated by the body. This compound is taken up by cells and is converted to DCFH by intracellular esterases. DCFH is then oxidized by ROS to produce the highly fluorescent compound DCF. The fluorescence intensity of DCF is proportional to the intracellular ROS levels, making this compound an excellent tool for measuring oxidative stress in cells and tissues.

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2FN3O2/c16-12-6-5-11(7-13(12)17)20-14(22)15(23)21-19-8-9-1-3-10(18)4-2-9/h1-8H,(H,20,22)(H,21,23)/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGAJLQLMYRFAK-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352645-05-7 |

Source

|

| Record name | N-(3,4-DICHLOROPHENYL)-2-(2-(4-FLUOROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(1-benzothien-5-ylcarbonyl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5607990.png)

![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5607998.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5608009.png)

![ethyl (2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5608043.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)

![1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)

![2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5608068.png)

![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5608081.png)